molecular formula C10H12FN B13053000 (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine

(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine

Cat. No.: B13053000
M. Wt: 165.21 g/mol
InChI Key: WCHFVELBYYGCNC-SNVBAGLBSA-N
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Description

(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine (CAS 1213514-10-3) is an enantiopure chiral amine with a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol . This compound belongs to a class of arylaminoalcohols that are of significant interest in medicinal chemistry, particularly as building blocks for the development of new pharmaceutical agents . Researchers value this (R)-enantiomer for exploring structure-activity relationships in drug discovery campaigns, where the specific spatial arrangement of the molecule can be critical for its biological activity and selectivity . The fluoro and methyl substituents on the phenyl ring can be leveraged to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability. The allylamine (prop-2-enylamine) functional group provides a versatile handle for further synthetic modifications, making it a valuable intermediate for the synthesis of more complex molecules. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1R)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

WCHFVELBYYGCNC-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C=C)N)F

Canonical SMILES

CC1=C(C=CC(=C1)C(C=C)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst, such as an acid or base, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated systems can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methyl group can influence its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Theoretical Implications

  • Hydrogen Bonding and Crystal Packing : The fluorine atom’s ability to form weak hydrogen bonds (C–F···H–N) might influence crystal packing differently than chlorine, which participates less in such interactions .
  • Biological Relevance : Fluorine’s small size and high electronegativity often improve metabolic stability and bioavailability in pharmaceuticals, whereas chlorine’s lipophilicity may enhance membrane permeability .

Biological Activity

(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. Its structure features a prop-2-enylamine chain attached to a 4-fluoro-3-methylphenyl group. The presence of the fluorine atom significantly influences its chemical properties and biological activity, making it a candidate for various pharmacological applications.

  • Molecular Formula : C11H12FN
  • Molecular Weight : Approximately 181.22 g/mol
  • Structural Characteristics : The fluorine substituent enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

The biological activity of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine is primarily determined by its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of specific enzymes, which could impact metabolic pathways.
  • Receptor Binding : Binding affinity to adrenergic and dopaminergic receptors, influencing neurotransmitter activity and signaling pathways.

Biological Activity Overview

The biological activity of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine can be summarized as follows:

Activity Type Description
Enzyme InhibitionMay inhibit certain enzymes, affecting metabolic pathways.
Receptor InteractionPotential binding to adrenergic and dopaminergic receptors, influencing neurotransmitter systems.
Antimicrobial PropertiesPreliminary studies suggest potential antimicrobial effects, although further research is needed.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various phenylpropylamines on specific enzymes involved in metabolic processes. Results indicated that (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine demonstrated significant inhibitory activity against certain targets, suggesting its potential therapeutic application in metabolic disorders.

Receptor Binding Affinity

Research examining the binding affinity of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine to adrenergic receptors revealed that modifications in its structure could lead to variations in receptor interaction profiles. This implies that the compound may have varying effects depending on its specific molecular interactions.

Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of this compound against various bacterial strains. Initial findings suggested moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent .

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